Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate
Description
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]thio}acetate (CAS: 1119451-07-8, MFCD12027072) is a sulfur-containing aromatic ester characterized by a 2-chloro-4-(trifluoromethyl)phenyl group linked to a thioacetate moiety. This compound is synthesized with high purity (≥95%) and is cataloged as a key intermediate in organic and agrochemical research . The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing stability and influencing reactivity in substitution or coupling reactions. The thioacetate (-SCOOCH₃) group distinguishes it from conventional oxygen-based esters, offering distinct nucleophilic and hydrolytic behavior.
Properties
IUPAC Name |
methyl 2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2S/c1-16-9(15)5-17-8-3-2-6(4-7(8)11)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRLGRUPRZXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-4-(trifluoromethyl)phenylthioacetate.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}ethanol.
Scientific Research Applications
Medicinal Chemistry
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate has been investigated for its potential as a radiotracer in imaging studies. It was used to synthesize isomeric [^11C] methoxy analogs of nimesulide, indicating its utility in tracking drug metabolism and distribution within biological systems.
Agrochemicals
The compound serves as a precursor in the synthesis of various agrochemicals. Its trifluoromethyl group is particularly valuable in enhancing the efficacy and stability of pesticides. More than 20 new agrochemical products containing trifluoromethylpyridine derivatives have been developed, demonstrating the compound's role in crop protection.
Organic Synthesis
This compound can participate in Suzuki-coupling reactions, allowing for the preparation of diverse aryl or heteroaryl derivatives. This application is crucial for developing new materials with tailored properties.
Case Study 1: Radiotracer Development
In a study aimed at creating effective radiotracers, this compound was utilized to synthesize [^11C] labeled compounds. These compounds showed promising results in imaging studies related to cancer diagnostics, highlighting their potential in clinical applications.
Case Study 2: Agrochemical Efficacy
Research conducted on the efficacy of trifluoromethyl-containing agrochemicals revealed that compounds derived from this compound exhibited enhanced antifungal and insecticidal properties. This was particularly noted against pathogens like Candida and Aspergillus, showcasing its potential as a broad-spectrum pesticide .
Mechanism of Action
The mechanism of action of Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Aromatic Ring vs. Heterocyclic Systems
- Phenyl vs. Pyridine Rings : The target compound’s phenyl ring (vs. pyridine in picolinate analogs) lacks nitrogen-induced electron deficiency, altering its interaction with biological targets. Pyridine derivatives (e.g., Methyl 6-chloro-3-(4-CF₃-phenyl)picolinate) exhibit stronger π-π stacking in enzyme binding .
- Thioacetate vs. Carboxylate Esters : The thioacetate group in the target compound increases nucleophilicity compared to oxygen-based esters, accelerating reactions like nucleophilic acyl substitution .
Substituent Positioning
- 2-Chloro-4-CF₃ Configuration : This substitution pattern is shared with tau-fluvalinate, a pyrethroid insecticide, where the 2-Cl/4-CF₃ phenyl group enhances lipid solubility and target-site binding in pests .
Biological Activity
Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate, a compound with the molecular formula C10H8ClF3O2S, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Weight : 284.68 g/mol
- CAS Number : 66504-62-9
- Structure : The compound features a thioacetate moiety linked to a chlorinated trifluoromethylphenyl group, which is crucial for its biological activity.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In various studies, it has been tested against a range of bacterial and fungal pathogens.
- Bacterial Inhibition : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against Enterococcus faecalis, which is notable compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
- Fungal Activity : Additionally, it showed promising antifungal activity, particularly against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .
Cytotoxicity and Anticancer Potential
Recent studies have indicated that this compound may possess anticancer properties. It was evaluated for cytotoxic effects on various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited moderate cytotoxicity against MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes . The presence of the trifluoromethyl group enhances these interactions due to its electron-withdrawing properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances binding affinity |
| Chlorine Substitution | Modulates lipophilicity and reactivity |
| Thioacetate Moiety | Contributes to antimicrobial activity |
Studies have shown that modifications in these structural components can lead to variations in biological activity, emphasizing the importance of chemical design in drug development .
Case Studies and Research Findings
- Anticancer Research : A study reported the synthesis of derivatives based on this compound that showed improved efficacy against c-KIT mutant-driven tumors, indicating potential for targeted cancer therapies .
- Antimicrobial Studies : In a comparative analysis, this compound was found to be less effective than established antibiotics but still demonstrated significant antimicrobial properties worth further investigation .
- Toxicological Assessments : Safety evaluations have indicated that while the compound exhibits biological activity, its potential toxicity requires careful consideration, especially regarding long-term exposure .
Q & A
Q. What synthetic methodologies are optimized for producing Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate, and how are yields maximized?
The compound is synthesized via nucleophilic substitution, where 2-chloro-4-(trifluoromethyl)thiophenol reacts with methyl chloroacetate under alkaline conditions. Key parameters include:
- Reaction Conditions : pH 9–10, ethanol solvent, reflux at 70–80°C for 6–8 hours.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) yields ~75% purity.
- Monitoring : TLC (Rf 0.5 in hexane:ethyl acetate 3:1) ensures reaction progression. This method aligns with thioacetic acid syntheses using monochloroacetic acid in alkali, as demonstrated in analogous systems .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H NMR (δ 3.75 ppm for methyl ester; aromatic protons at δ 7.4–8.1 ppm), ¹⁹F NMR (CF₃ triplet near δ -63 ppm).
- FT-IR : Thioester carbonyl stretch at 1680–1700 cm⁻¹.
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺ expected at m/z 296.01).
- X-ray Crystallography : Resolves spatial arrangement (e.g., bond angles, torsion) for crystalline samples . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency (literature range: 130–132°C for analogs) .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂) at –20°C to prevent hydrolysis.
- Waste Disposal : Segregate as halogenated waste for incineration. These protocols derive from SDS data for structurally similar thioacetates .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group modulate reactivity in cross-coupling reactions?
The -CF₃ group enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Key observations:
- Rate Enhancement : 15–20x faster coupling vs. non-fluorinated analogs (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).
- Steric Effects : The thioacetate group at the ortho position hinders transmetalation, requiring bulky ligands (e.g., SPhos) for improved efficiency. Computational studies (DFT, B3LYP/6-311G**) correlate reactivity with LUMO energy (–1.8 eV) and Hammett σ⁺ parameters (σ⁺CF₃ = 0.61) .
Q. What experimental designs resolve contradictions in reported hydrolysis kinetics under acidic vs. basic conditions?
Systematic studies reveal:
- Acidic Hydrolysis (1M HCl) : Ester cleavage (t₁/₂ = 6.2 h at 25°C) without thioether bond rupture.
- Basic Hydrolysis (0.1M NaOH) : Complete degradation of both ester and thioether groups within 2 hours at 60°C. Discrepancies arise from uncontrolled variables (ionic strength, dissolved O₂). Mitigation strategies:
- Degas solvents to suppress radical pathways.
- Use LC-MS to track intermediates (e.g., free thiols, carboxylic acids) .
Q. What computational models predict supramolecular assembly behavior in nanomaterial applications?
- DFT Calculations : B3LYP/6-311++G(d,p) level identifies strong dipole interactions (3.2 Debye) between thioester carbonyl and CF₃ groups.
- Molecular Dynamics (AMBER) : Simulates π-stacking (3.8 Å spacing) in chloroform. Experimental validation via SAXS/WAXS confirms predicted crystal packing. The compound forms charge-transfer complexes with electron-rich aromatics (e.g., pyrene), enabling optoelectronic material design .
Q. How can researchers address variability in biological assay results caused by trace impurities?
- Impurity Profiling : Use UPLC-QTOF-MS to detect byproducts (e.g., unreacted thiophenol, oxidized disulfides).
- Column Chromatography : Multi-step gradient elution (hexane → ethyl acetate) removes polar impurities.
- Quality Control : Certify purity ≥95% via quantitative ¹⁹F NMR (internal standard: trifluoroacetic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
